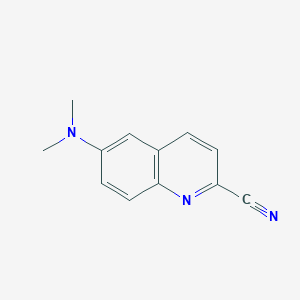

2-Quinolinecarbonitrile, 6-(dimethylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

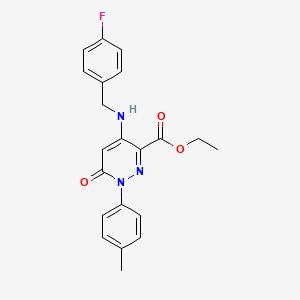

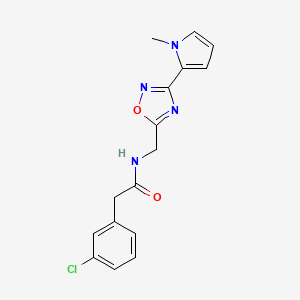

Molecular Structure Analysis

The molecular structure of 2-Quinolinecarbonitrile, 6-(dimethylamino)- consists of a quinoline backbone with a carbonitrile group (C≡N) at the 2-position and a dimethylamino group ((CH3)2N-) at the 6-position. The InChI string representation of the molecule isInChI=1S/C10H6N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-6H .

Scientific Research Applications

Synthesis and Spectral Analysis

A study by Fatma, Bishnoi, and Verma (2015) detailed the synthesis and characterization of a novel quinoline derivative, focusing on its molecular geometry, electronic properties, and thermodynamic properties through spectral analysis and quantum chemical studies. The compound exhibited non-linear optical behavior and specific reactivity sites for nucleophilic attacks, highlighting its potential in materials science and chemical synthesis (Fatma et al., 2015).

Molecular Structure and Spectroscopic Characterization

Wazzan, Al-Qurashi, and Faidallah (2016) investigated the molecular structure and spectroscopic characteristics of quinoline derivatives, demonstrating their nonlinear optical (NLO) properties and electronic interactions. This research contributes to our understanding of the biological and corrosion inhibition potentials of these compounds (Wazzan et al., 2016).

Biological Imaging and Diagnostic Applications

Li et al. (2017) developed a two-photon fluorescent probe based on a quinoline derivative for tracking superoxide anion in organisms, showcasing the compound's application in biological imaging and diagnostics, particularly in detecting inflammatory responses (Li et al., 2017).

Corrosion Inhibition

Singh, Srivastava, and Quraishi (2016) explored the corrosion mitigation effects of quinoline derivatives on mild steel in acidic medium, identifying specific derivatives that act as efficient corrosion inhibitors. This study is significant for its implications in materials protection and preservation (Singh et al., 2016).

Antitumor Activity and EGFR Kinase Inhibition

El-Sayed et al. (2017) synthesized a new series of quinoline derivatives and evaluated their antitumor activity and EGFR kinase inhibition, revealing compounds with potent antitumor activities and moderate EGFR inhibition. This research opens avenues for the development of new therapeutic agents in cancer treatment (El-Sayed et al., 2017).

Safety And Hazards

properties

IUPAC Name |

6-(dimethylamino)quinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-15(2)11-5-6-12-9(7-11)3-4-10(8-13)14-12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENMOCFAGSKKRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)N=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Quinolinecarbonitrile, 6-(dimethylamino)- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2-dimethyl-1H-benzo[d]imidazol-6-amine](/img/structure/B2918363.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2918366.png)

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2918370.png)

![2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one](/img/structure/B2918373.png)

![5-[(2,5-Dimethylphenyl)methyl]-8-(4-ethoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2918374.png)

![N-[(4-Chloro-2,6-dimethylphenyl)methyl]-N-(1,4-dioxan-2-ylmethyl)prop-2-enamide](/img/structure/B2918375.png)

![3-(3-methylbutyl)-2-{[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]sulfanyl}thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2918378.png)

![2-(3-Fluorobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2918381.png)

![3-{[(Pyridin-2-yl)methyl]amino}benzoic acid](/img/structure/B2918384.png)